6-Chloro-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride
Overview
Description
6-Chloro-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound with significant applications in organic synthesis and pharmaceutical chemistry. This compound is characterized by its unique imidazo[1,2-a]pyridine scaffold, which is known for its versatility and biological activity .
Mechanism of Action
Mode of Action
- The compound likely undergoes direct functionalization, which involves chemical modifications at specific sites. Recent advances suggest that radical reactions play a crucial role in functionalizing imidazo[1,2-a]pyridines . These reactions occur through transition metal catalysis, metal-free oxidation, and photocatalysis strategies.
Biochemical Analysis
Biochemical Properties
6-Chloro-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial for cell signaling pathways. By binding to the active site of these enzymes, this compound can modulate their activity, leading to changes in cellular processes. Additionally, this compound can interact with proteins involved in DNA replication and repair, further highlighting its importance in biochemical research .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by disrupting key signaling pathways that promote cell growth and survival. Moreover, this compound can induce apoptosis, or programmed cell death, in certain cell types, making it a potential candidate for cancer therapy .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, and modulating their activity. For example, this compound can inhibit enzyme activity by occupying the active site, preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression. These temporal effects are important considerations for researchers using this compound in biochemical experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modulate enzyme activity and alter cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including damage to vital organs and disruption of normal physiological functions. Researchers must carefully determine the optimal dosage to achieve the desired effects while minimizing adverse outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity. The metabolic pathways of this compound can influence its overall efficacy and toxicity, making it essential to understand these processes for effective use in research and therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins, allowing it to reach its target sites. Once inside the cell, this compound can accumulate in certain cellular compartments, such as the nucleus or mitochondria, where it exerts its effects. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical research .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with DNA and regulatory proteins to influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production. The subcellular localization of this compound is a key factor in determining its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride typically involves the reaction of 2-aminopyridine with dichloromethyl chloroformate under controlled conditions. The reaction proceeds through a series of steps including cyclization and chlorination to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The process involves stringent control of temperature, pressure, and reaction time to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azido derivatives.
Scientific Research Applications
6-Chloro-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-8-iodo-imidazo[1,2-a]pyridine hydrochloride
- 6-Chloro-2-(trichloromethyl)imidazo[1,2-a]pyridine hydrochloride
Uniqueness
6-Chloro-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and biological activity, making it valuable for specific applications .
Properties
IUPAC Name |
6-chloro-2-(dichloromethyl)imidazo[1,2-a]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3N2.ClH/c9-5-1-2-7-12-6(8(10)11)4-13(7)3-5;/h1-4,8H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTQSXQQKKFVPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Cl)C(Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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